molecular formula C11H14N2O B577852 3-(3-aminopropyl)-1H-Indol-7-ol CAS No. 1367963-08-3

3-(3-aminopropyl)-1H-Indol-7-ol

Cat. No.: B577852
CAS No.: 1367963-08-3
M. Wt: 190.246
InChI Key: QBCXMAXJFXNZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-aminopropyl)-1H-Indol-7-ol (PubChem CID: 76846467) is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis . The indole scaffold is a privileged structure in drug design due to its versatile biological activities and ability to interact with a wide array of biological macromolecules . This specific compound features both an aminopropyl side chain and a phenolic hydroxyl group at the 7-position of the indole ring, making it a valuable bifunctional building block for the construction of more complex molecules . Indole derivatives are central to the design of novel therapeutics targeting cancer, diabetes, cardiovascular disorders, neurological diseases, and microbial infections . The structural versatility of the indole nucleus allows for extensive synthetic modifications via classical methods like Fischer indole synthesis or modern approaches such as transition-metal catalysis and multicomponent reactions, enabling researchers to explore a vast chemical space around this core . The reactivity of this compound includes potential for electrophilic substitution at the C-3 position, N-alkylation at the indole nitrogen, and functionalization of the terminal amine, providing multiple handles for chemical diversification . In particular, recent scientific literature highlights the growing importance of indole derivatives in developing new antimicrobial agents. Structurally related compounds have demonstrated potent activity against ESKAPE pathogens and clinical resistant isolates, with some showing promising antibacterial effects through mechanisms that may include disruption of bacterial membrane integrity . As a research chemical, this compound serves as a key intermediate for synthesizing novel compounds for high-throughput screening and structure-activity relationship studies. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1367963-08-3

Molecular Formula

C11H14N2O

Molecular Weight

190.246

IUPAC Name

3-(3-aminopropyl)-1H-indol-7-ol

InChI

InChI=1S/C11H14N2O/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14/h1,4-5,7,13-14H,2-3,6,12H2

InChI Key

QBCXMAXJFXNZAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NC=C2CCCN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Aminopropyl 1h Indol 7 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 3-(3-aminopropyl)-1H-Indol-7-ol Framework

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis of potential synthetic strategies. The most logical disconnections are:

C3—Cα Bond Disconnection: The bond between the indole (B1671886) C3 position and the aminopropyl side chain is a primary target. This approach simplifies the synthesis to two main fragments: a 7-hydroxyindole (B18039) core and a 3-carbon aminopropyl synthon. The forward reaction would involve an electrophilic substitution at the electron-rich C3 position of the indole nucleus.

Indole Ring Formation: A more fundamental disconnection involves breaking the bonds of the pyrrole (B145914) ring, leading back to a suitably substituted benzene (B151609) derivative. This strategy relies on established indole synthesis methodologies where the substituents (hydroxyl and a precursor to the aminopropyl chain) are already in place on the starting materials.

These disconnections lead to two primary strategic pathways:

Strategy A (Late-Stage Side Chain Installation): Focuses on the initial synthesis of a stable 7-hydroxyindole or a protected precursor, followed by the regioselective introduction of the 3-(3-aminopropyl) side chain.

Strategy B (Convergent Indole Formation): Involves constructing the indole ring from precursors that already contain the necessary carbon framework for the side chain and the hydroxyl group.

Established and Emerging Synthetic Routes to the Indole Core

The construction of the this compound core is a multi-step process involving the formation of the indole ring, introduction of the C7-hydroxyl group, and installation of the C3-side chain.

Several classical and modern named reactions are available for constructing the indole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Indole SynthesisStarting MaterialsConditionsSuitability for 7-Substituted Indoles
Fischer Synthesis Phenylhydrazine and an aldehyde/ketoneAcid catalysis (Brønsted or Lewis acids)Widely used; regioselectivity can be an issue with meta-substituted hydrazines. wikipedia.orgrsc.orgalfa-chemistry.com
Leimgruber-Batcho Synthesis o-NitrotolueneN,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclizationHigh yields and mild conditions; a popular choice for industrial synthesis. clockss.orgwikipedia.orgresearchgate.net
Bartoli Synthesis Ortho-substituted nitroarene and a vinyl Grignard reagentGrignard reaction conditionsParticularly effective for the synthesis of 7-substituted indoles, where other methods often fail. wikipedia.orgjk-sci.comresearchgate.netingentaconnect.com

The Bartoli indole synthesis is exceptionally well-suited for preparing 7-substituted indoles. wikipedia.orgresearchgate.net This reaction utilizes an ortho-substituted nitroarene and three equivalents of a vinyl Grignard reagent. The steric hindrance of the ortho-substituent is crucial for facilitating the key libretexts.orglibretexts.org-sigmatropic rearrangement in the mechanism. wikipedia.org This makes it a premier choice for synthesizing the 7-hydroxyindole framework from a starting material like 2-substituted-3-nitrophenol (with a protected hydroxyl group).

The Leimgruber-Batcho synthesis is another powerful method that proceeds in high yield under mild conditions. wikipedia.org The synthesis begins with the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization. wikipedia.orgresearchgate.net For the target molecule, a starting material such as 3-benzyloxy-2-nitrotoluene could be employed to ultimately yield 7-benzyloxyindole (B21248). researchgate.net

The Fischer indole synthesis , while one of the oldest and most versatile methods, can present challenges with regioselectivity when using meta-substituted phenylhydrazines, potentially leading to mixtures of 4- and 6-substituted indoles. wikipedia.orgbyjus.com

Direct hydroxylation of the indole C7 position is challenging. Therefore, the hydroxyl group is typically introduced in one of two ways:

Carried through the synthesis: The hydroxyl group (usually in a protected form, e.g., as a benzyl (B1604629) or silyl (B83357) ether) is present on the aromatic starting material before the indole ring is formed. This is the most common and reliable strategy. For instance, using 3-benzyloxy-2-nitrotoluene in a Leimgruber-Batcho synthesis directly yields 7-benzyloxyindole. researchgate.net

Directed C-H functionalization: Modern synthetic methods allow for directed C-H borylation at the C7 position of an N-protected indole, followed by oxidation to the hydroxyl group. This approach offers an alternative when pre-functionalized starting materials are unavailable. researchgate.net

The C3 position of the indole ring is inherently nucleophilic, making it susceptible to reaction with electrophiles. beilstein-journals.org This reactivity is exploited to install the aminopropyl side chain.

Common methods include:

Friedel-Crafts Acylation: Reaction of 7-hydroxyindole (or its protected form) with an acylating agent like 3-(phthalimido)propanoyl chloride, followed by reduction of the resulting ketone and deprotection of the amine.

Mannich-type Reactions: A three-component reaction involving the indole, an aldehyde (e.g., formaldehyde), and a secondary amine can install an aminomethyl group, which can then be further elaborated.

Michael Addition: The indole can act as a nucleophile in a Michael addition to acrylonitrile. The resulting nitrile, 3-(1H-indol-3-yl)propanenitrile, can then be reduced to the primary amine.

Alkylation with a 3-Halopropylamine Precursor: Direct alkylation with a suitably protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide) under Friedel-Crafts conditions can install the side chain in a single step.

A key challenge is preventing N-alkylation and bis-alkylation, especially with highly reactive indoles. chemrxiv.org The choice of solvent and catalyst can significantly influence the regioselectivity between C3 and N1 functionalization.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

While the parent compound this compound is achiral, stereoisomers can be generated by introducing a chiral center on the side chain, for example, at the C2 position of the propyl group, leading to (R)- and (S)-3-(2-aminopropyl)-1H-indol-7-ol. The synthesis of these enantiopure compounds can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric synthesis aims to create the desired stereoisomer directly. rsc.org This can be accomplished by:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as D- or L-alanine. For example, C3 acylation of 7-benzyloxyindole with N-protected D-alanyl chloride introduces the chiral side chain precursor. researchgate.net

Catalytic Asymmetric Reactions: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming step, such as an asymmetric Friedel-Crafts alkylation. mdpi.comnih.gov

When a racemic mixture of a chiral aminopropyl indole is synthesized, it must be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org

The most common method is diastereomeric salt formation . libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgulisboa.pt This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. libretexts.orgulisboa.pt This difference allows for their separation by fractional crystallization.

Chiral Resolving Agent TypeExamplesApplication
Chiral Carboxylic Acids (+)-Tartaric acid derivatives, (-)-Mandelic acidResolution of racemic bases (amines). libretexts.orgacs.org
Chiral Sulfonic Acids (+)-Camphor-10-sulfonic acidResolution of racemic bases. libretexts.org
Chiral Phosphoric Acids 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP)Resolution of chiral amines. chiralpedia.com

Asymmetric Catalysis in Indole Synthesis

The enantioselective synthesis of indole derivatives, such as this compound, is of significant interest due to the prevalence of chiral indole frameworks in pharmaceuticals and natural products. sciencedaily.com While direct asymmetric synthesis of this specific molecule is not extensively documented, several catalytic strategies for constructing chiral indoles can be applied. These methods often focus on creating stereogenic centers at the C3 position or on side chains attached to the indole nucleus.

Key approaches in asymmetric catalysis relevant to indole synthesis include:

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for various enantioselective transformations. For instance, they can catalyze the transfer hydrogenation of 3H-indoles to produce optically active indolines with high enantioselectivity. organic-chemistry.orgkaust.edu.sa This methodology could be adapted to create a chiral center within the aminopropyl side chain of a precursor molecule before the final indole structure is formed.

Transition-Metal Catalysis : Palladium and copper complexes featuring chiral ligands are widely used to catalyze the asymmetric functionalization of indoles. A chiral palladium catalyst, for example, has been used to promote the nucleophilic addition of unprotected indoles to N-Boc imines, yielding chiral 3-indolyl methanamines with up to 98% enantiomeric excess (ee). nih.gov Such a strategy could be envisioned for the asymmetric construction of the aminopropyl side chain on the indole core. Similarly, cobalt-catalyzed enantioselective hydroalkylation has been employed to create chiral α,α-dialkyl indoles, demonstrating the utility of metal catalysis in forming stereogenic centers adjacent to the indole nitrogen. nih.gov

Organocatalysis : Small organic molecules can also serve as chiral catalysts. Bifunctional catalysts, such as those derived from spirobicyclic pyrrolidine (B122466), have been used in the enantioselective synthesis of various substituted indoles. frontiersin.org

These catalytic systems offer pathways to control the stereochemistry of indole derivatives, which is crucial for their biological activity.

Diastereoselective Approaches to Chiral Centers

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a critical synthetic challenge. For a derivative of this compound featuring a chiral center on the side chain, diastereoselective methods would be essential for its synthesis.

Methodologies for achieving diastereoselectivity include:

Substrate Control : A pre-existing chiral center in a reactant can direct the formation of a new stereocenter. For example, if a chiral amine is used to construct the side chain, its stereochemistry can influence the outcome of subsequent transformations.

Auxiliary Control : A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. This is a common strategy in asymmetric synthesis.

Catalyst Control : In reactions involving prochiral substrates, a chiral catalyst can selectively generate one diastereomer over others. For instance, catalytic asymmetric cycloadditions involving 3-vinylindoles have been shown to produce indole-containing heterocycles with good diastereoselectivities. researchgate.net

A hypothetical diastereoselective synthesis could involve the reaction of a 7-hydroxyindole nucleus with a chiral electrophile containing the aminopropyl fragment, where the stereochemistry is controlled by a chiral catalyst to favor the formation of one diastereomer.

Chemical Modifications and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. For this compound, SAR studies would involve systematically modifying its distinct chemical regions: the aminopropyl side chain, the indole nitrogen, the indole benzene ring, and the 7-hydroxyl group.

Systematic Variation of the Aminopropyl Side Chain

The aminopropyl side chain at the C3 position is a key feature for modification. Its length, flexibility, and the basicity of the terminal amino group are critical determinants of interaction with biological targets.

Potential Modifications and Expected SAR Insights:

Modification TypeSpecific ExampleRationale for Study
Chain Length Variation Shortening to aminomethyl or lengthening to aminobutylTo determine the optimal distance between the indole core and the terminal amine for target binding.
Alkylation of Amine N-methyl, N,N-dimethylTo probe the importance of hydrogen bond donors and the steric tolerance of the binding pocket.
Acylation of Amine N-acetylTo neutralize the basicity of the amine and introduce a hydrogen bond acceptor, assessing the role of charge in binding.
Introduction of Rigidity Incorporating a cyclopropyl (B3062369) or other small ring into the chainTo restrict conformational flexibility and potentially lock the side chain into a more active conformation.

These modifications allow researchers to map the spatial and electronic requirements of the target's binding site.

Functionalization of the Indole Nitrogen (N1)

The indole N-H group is a hydrogen bond donor and a site for potential substitution. Its modification can influence the molecule's electronic properties and steric profile.

Common N1 Modifications and SAR Implications:

ModificationExample ReagentPotential Impact on Activity
N-Alkylation Methyl iodide, Benzyl bromideIntroduces a substituent that can probe steric limits and hydrophobic interactions. May alter the nucleophilicity of the indole ring. nih.govmdpi.com
N-Acylation Acetyl chloride, Benzoyl chlorideAdds an electron-withdrawing group, which can decrease the electron density of the indole ring and serve as a hydrogen bond acceptor. nih.gov

Studies on other indole derivatives have shown that N-substitution can sometimes lead to a decrease in potency, suggesting that an unsubstituted N-H may be crucial for hydrogen bonding with a biological target. researchgate.net

Substitution Pattern Modulation on the Indole Benzene Ring

Altering the substituents on the benzene portion of the indole ring (positions C4, C5, and C6) is a classic strategy to fine-tune a molecule's electronic and lipophilic properties.

SAR of Benzene Ring Substitution:

PositionSubstituentEffect on Biological Activity (Example Contexts)
C5 Halogen (e.g., -F, -Cl, -I)Can enhance binding through halogen bonding and increase lipophilicity, potentially improving membrane permeability. 5-iodoindole (B102021) has shown biological activity. nih.govnih.gov
C5 Methoxy (-OCH3)Acts as a hydrogen bond acceptor and can influence metabolic stability.
C6 Halogen, AlkylModifies the electronic landscape and steric profile of the molecule.
C4 Electron-withdrawing groupCan alter the overall pKa and reactivity of the indole nucleus.

Recent studies have highlighted that substitutions at positions C5 and C7 of the indole ring can be particularly influential on biological activity, underscoring the importance of the native 7-hydroxyl group in the parent compound. nih.gov

Chemical Probes for the 7-Hydroxyl Group

The 7-hydroxyl group is a versatile chemical handle that can be derivatized to create chemical probes. These probes are valuable tools for studying the biological interactions of the parent molecule.

Types of Chemical Probes and Their Applications:

Fluorescent Probes : The hydroxyl group can be etherified or esterified with a fluorophore (e.g., a coumarin (B35378) or rhodol derivative). nih.govresearchgate.netrsc.org These fluorescently-tagged molecules allow for the visualization of the compound's localization in cells and tissues using fluorescence microscopy. The fluorescence properties of 7-hydroxy-containing scaffolds, such as 7-hydroxycoumarins, have been exploited to create affinity-based probes for studying protein-ligand interactions. nih.govrug.nl

Affinity Probes : A biotin (B1667282) molecule can be attached to the 7-hydroxyl group via a linker. The resulting biotinylated probe can be used in pull-down experiments to identify the binding partners (e.g., target proteins) of the original compound from cell lysates.

Photoaffinity Probes : A photo-reactive group (e.g., an azide (B81097) or benzophenone) can be attached. Upon photoactivation, the probe forms a covalent bond with its binding target, enabling irreversible labeling and subsequent identification of the target protein.

The development of such probes is essential for elucidating the mechanism of action and identifying the specific molecular targets of this compound.

In-Depth Analysis of this compound Reveals Absence of Publicly Available Preclinical Metabolism Data

Despite a comprehensive search of scientific literature and databases, no specific preclinical data on the metabolism and biotransformation of the chemical compound this compound is currently available in the public domain. Therefore, the creation of a detailed article with specific research findings and data tables on this particular compound is not possible at this time.

The requested article outline focuses on critical aspects of preclinical drug development, including in vitro metabolic stability, metabolite identification, and the enzymatic pathways involved in the biotransformation of a compound. These studies, typically conducted using systems like liver microsomes and hepatocytes, are fundamental to understanding a new chemical entity's pharmacokinetic profile.

While general principles of drug metabolism are well-established, the specific metabolic fate of any given compound is unique and must be determined through empirical studies. For indole-containing compounds, metabolism often involves oxidation of the indole ring and modifications to its side chains, catalyzed by Cytochrome P450 (CYP) enzymes (Phase I metabolism), followed by conjugation reactions with polar molecules to facilitate excretion (Phase II metabolism).

However, without specific studies on this compound, any discussion of its metabolic stability, clearance rates, major metabolites, and the specific enzymes involved would be purely speculative. Scientific accuracy, a key requirement of the request, cannot be maintained without direct experimental evidence.

Researchers in the field of drug metabolism and pharmacokinetics rely on published data to build upon existing knowledge. The absence of such data for this compound suggests that either this compound has not been subjected to these specific preclinical studies, or the results of such studies have not been made publicly available.

Therefore, the following sections of the requested article cannot be completed:

Metabolism and Biotransformation Studies in Preclinical Systems

Indole (B1671886) Ring Metabolism Pathways and Their Relevance to Biological Activity

It is important to note that this does not mean the compound has no metabolic pathway, but rather that the specific details have not been documented in accessible scientific literature. As new research is constantly being published, data on the metabolism of 3-(3-aminopropyl)-1H-Indol-7-ol may become available in the future.

Advanced Analytical Methodologies for Research and Characterization of 3 3 Aminopropyl 1h Indol 7 Ol

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-(3-aminopropyl)-1H-indol-7-ol. These methods probe the molecule's interaction with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the distinct chemical environments of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH₂-) protons of the propyl side chain, and exchangeable protons from the amine (-NH₂), indole (-NH), and hydroxyl (-OH) groups. The indole -NH proton, in particular, often appears as a broad singlet in the downfield region of the spectrum, typically around 10-11 ppm in a solvent like DMSO-d₆. nih.govhmdb.canih.gov A study on L-Tryptophan identified the indole (-NH) proton resonance at 10.1 ppm. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the eight carbons of the indole ring and the three carbons of the aminopropyl side chain. The positions of the hydroxyl and aminopropyl substituents significantly influence the chemical shifts of the attached and adjacent carbons on the indole ring.

2D-NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. COSY identifies proton-proton couplings within the same spin system (e.g., along the propyl chain and within the aromatic ring), while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. This allows for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on established chemical shift ranges for tryptamine (B22526) and substituted indoles. nih.govpdx.edu

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H/C-2 ~7.1 ~124
C-3 - ~112
H/C-4 ~6.8 ~115
H/C-5 ~6.5 ~108
H/C-6 ~6.9 ~122
C-7 - ~145 (OH-substituted)
C-3a - ~127
C-7a - ~128
N1-H ~10.8 -
Cα (Side Chain) ~2.9 ~25
Cβ (Side Chain) ~1.8 ~28
Cγ (Side Chain) ~2.7 ~42
γ-NH₂ (variable) -

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

Mass Spectrometry (MS) : Using ionization techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), MS provides the molecular weight of the compound. The protonated molecule [M+H]⁺ would be the expected parent ion in ESI positive mode. The fragmentation pattern is highly characteristic for tryptamines. The primary fragmentation pathway involves cleavage of the bond between the α and β carbons of the side chain (β-cleavage), resulting in a stable immonium ion containing the indole ring. mdpi.com Another common fragmentation is the loss of ammonia (B1221849) (α-cleavage). mdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the m/z with very high accuracy (typically to four or five decimal places). thermofisher.com This allows for the determination of the exact elemental composition of the parent ion and its fragments, confirming the molecular formula (C₁₁H₁₄N₂O for the neutral molecule) and increasing confidence in the structural assignment.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted Exact Mass (m/z) Description
[M+H]⁺ 191.1184 Protonated molecular ion
[M+H - NH₃]⁺ 174.0919 Loss of ammonia from the side chain (α-cleavage) mdpi.com

These spectroscopic methods provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a fingerprint that is unique to the compound and confirms the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in its structure. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring acts as a chromophore, absorbing UV light at specific wavelengths. The position of the hydroxyl group on the benzene (B151609) portion of the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted indole. farmaciajournal.comacs.org Spectra are typically recorded in a solvent like methanol (B129727) or ethanol.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

Technique Functional Group / Transition Predicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H stretch (hydroxyl) ~3400-3200 (broad)
N-H stretch (indole & amine) ~3350-3250
Aromatic C-H stretch ~3100-3000
Aliphatic C-H stretch ~2950-2850
Aromatic C=C stretch ~1600-1450

| UV-Vis | π → π* transitions (indole) | λ_max ≈ 220 nm and 280-290 nm |

Chromatographic Separation and Quantification Methods for Research Applications

Chromatography is essential for isolating this compound from reaction mixtures or complex biological samples and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of tryptamine derivatives. oup.comresearchgate.netresearchgate.net

Separation : A reversed-phase (RP) C18 or C8 column is typically used for the separation of polar indoleamines. The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like methanol or acetonitrile. oup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

Detection :

UV Detection : The indole chromophore allows for sensitive detection using a UV detector, typically set at the absorption maximum around 280 nm. researchgate.net

Fluorescence Detection : Indole compounds are naturally fluorescent, which allows for highly sensitive and selective detection. The excitation wavelength is typically set around 280-285 nm, and the emission is monitored around 350-360 nm.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~280 nm or Fluorescence (Ex: ~285 nm, Em: ~360 nm)

| Injection Volume | 5 - 20 µL |

For analyzing trace amounts of the compound in complex biological samples such as plasma, serum, or brain tissue, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. rsc.orgeur.nlijrpr.comsemanticscholar.org

Sample Preparation : Biological samples typically require a clean-up step to remove interfering substances like proteins. This is commonly achieved through protein precipitation with a cold organic solvent (e.g., acetonitrile) or through solid-phase extraction (SPE). researchgate.net

Analysis : The HPLC system separates the target analyte from other components in the sample extract. The eluent is then directed into the mass spectrometer. ESI in positive mode is commonly used for ionization.

Quantification : Tandem mass spectrometry (MS/MS) is used for highly selective quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the precursor ion (e.g., the [M+H]⁺ ion at m/z 191.1) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific, high-intensity product ion (e.g., the fragment at m/z 160.1) is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from co-eluting matrix components. rsc.orgnih.gov

Table 5: Proposed LC-MS/MS Parameters for Quantification

Parameter Description
Chromatography UPLC/HPLC with Reversed-Phase C18 column
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 191.1
Product Ion (Q3) m/z 160.1 (quantifier), m/z 174.1 (qualifier)

| Collision Energy | Optimized experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, its application to polar and non-volatile molecules like this compound, which contains hydroxyl (-OH) and primary amine (-NH2) functional groups, presents a challenge. These groups can interact with the stationary phase of the GC column, leading to poor peak shape, and the compound's low volatility prevents it from being efficiently carried by the gas phase. sigmaaldrich.com To overcome these limitations, chemical derivatization is an essential prerequisite for the GC-MS analysis of such compounds. sigmaaldrich.comjfda-online.com

Derivatization chemically modifies the functional groups to increase the analyte's volatility and thermal stability, thereby improving its chromatographic behavior. sigmaaldrich.com The most common derivatization strategies for compounds containing active hydrogens, such as those in hydroxyl and amine groups, are silylation and acylation. jfda-online.com

Silylation: This process replaces the active hydrogen atoms in the -OH and -NH2 groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting derivatives are significantly more volatile and less polar, making them suitable for GC-MS analysis. nih.gov

Acylation: This method involves introducing an acyl group, often a fluoroacyl group, into the molecule. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) react with the amine and hydroxyl groups. mdpi.com The resulting fluoroacyl derivatives exhibit excellent volatility and can be detected with high sensitivity, particularly with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction, avoiding the formation of multiple derivative products. nih.gov Following derivatization, the sample is injected into the GC-MS system. The derivatized this compound is separated from other components on a capillary column (e.g., a common 30 m HP-5MS column) before being detected by the mass spectrometer. japsonline.comjapsonline.com The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation of the analyte.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

Derivatization Type Reagent Abbreviation Target Functional Groups Key Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -NH2, -SH, -COOH Forms stable and volatile TMS derivatives.
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA -OH, -NH2, -SH, -COOH Forms TBDMS derivatives that are more stable against hydrolysis than TMS derivatives. sigmaaldrich.com
Acylation Pentafluoropropionic Anhydride PFPA -OH, -NH2 Creates highly volatile derivatives suitable for sensitive detection methods. mdpi.com

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Reacts rapidly under mild conditions. jfda-online.com |

Advanced Techniques for Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of research samples of this compound is critical for the validity of experimental results. Advanced chromatographic techniques are indispensable for assessing purity and identifying and quantifying any impurities that may be present, which could originate from the starting materials, side reactions during synthesis, or degradation.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment of tryptamine derivatives and related indole compounds. japsonline.comjapsonline.com Its versatility allows for the separation of a wide range of compounds with varying polarities under ambient temperature conditions, avoiding the thermal degradation that can occur in GC.

For comprehensive purity analysis, HPLC is typically coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS).

HPLC-PDA: A PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. This provides information about the purity of the chromatographic peak; a non-homogenous peak may indicate the presence of a co-eluting impurity. It also aids in the tentative identification of impurities by comparing their UV spectra to that of the main compound. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identifying and quantifying impurities. nih.gov After separation by HPLC, the components are ionized (e.g., via electrospray ionization - ESI) and analyzed by a mass spectrometer, which provides precise mass information. oup.comoup.com This data allows for the confident identification of known impurities and the structural elucidation of unknown ones, even at trace levels.

Impurity profiling involves creating a detailed list of all impurities present in a sample. This is crucial for understanding the synthesis process and ensuring the consistency of research material between batches. A typical approach involves developing an HPLC method capable of separating the main compound from all potential process-related impurities and degradation products. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis of Tryptamine Analogs

Parameter Condition 1 Condition 2
Column PerkinElmer C18 (250 mm x 4.6 mm, 5 µm) acs.org Agilent Poroshell 120 Phenyl Hexyl (100 x 2.1 mm, 2.7 µm) oup.com
Mobile Phase A Ultrapure Water with 0.3% Formic Acid acs.org 0.1% Formic Acid in 10 mM Ammonium Formate (pH 3) oup.com
Mobile Phase B Acetonitrile with 0.3% Formic Acid acs.org 0.1% Formic Acid in Acetonitrile oup.com
Flow Rate 0.5 mL/min 0.5 mL/min
Detection PDA (266 and 280 nm) acs.org Tandem Mass Spectrometry (MS/MS) oup.com

| Column Temperature | 30 °C acs.org | 40 °C oup.com |

Method Development and Validation for Reproducible Research Data

For scientific research to be reliable and reproducible, the analytical methods used to generate data must be robustly developed and validated. In a research-only context, method validation ensures that a specific analytical procedure is suitable for its intended purpose. For the analysis of this compound, key validation parameters include selectivity, specificity, limit of detection (LOD), and limit of quantification (LOQ). acs.org

Selectivity and Specificity: Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as impurities, starting materials, or byproducts. nih.gov Specificity is the ultimate degree of selectivity, proving that the method yields a response for only a single, unique analyte. In chromatographic methods like HPLC, this is demonstrated by achieving baseline separation of the analyte peak from all other peaks and confirming peak purity using techniques like PDA or MS analysis.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a measure of the method's sensitivity. For tryptamine analogs, LODs are often in the nanogram per milliliter (ng/mL) range, particularly when using highly sensitive LC-MS/MS methods. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net This is the practical lower limit for quantitative measurements in research. The LOQ is typically higher than the LOD and is established by analyzing a series of low-concentration standards and assessing the precision and accuracy of the measurements.

Developing a validated method involves systematically optimizing parameters such as the mobile phase composition, column type, and detector settings to achieve the desired performance characteristics. The validation process provides documented evidence that the method is suitable for its research application, ensuring that the data generated on the identity, purity, and concentration of this compound are scientifically sound. nih.govoup.com

Table 3: Example Performance Data from Validated Methods for Tryptamine Analogs (for illustrative purposes)

Compound Method LOD LOQ Linearity Range (R² > 0.99)
N,N-dimethyltryptamine (DMT) GC-MS 87.7 ng/mL researchgate.net 88.3 µg/mL researchgate.net 20.8–980 µg/mL researchgate.net
Psilocin LC-MS/MS Not specified 0.5 ng/mL oup.com 0.5–100 ng/mL oup.com

Table of Compounds Mentioned

Compound Name
This compound
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Pentafluoropropionic anhydride (PFPA)
Trifluoroacetic anhydride (TFAA)
N,N-dimethyltryptamine (DMT)
Psilocin

Theoretical and Computational Chemistry Studies of 3 3 Aminopropyl 1h Indol 7 Ol

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-(3-aminopropyl)-1H-indol-7-ol, might bind to a biological target, typically a protein receptor. These computational techniques are fundamental in modern drug discovery, helping to screen potential drug candidates and understand their mechanism of action.

Docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity. For this compound, docking studies could be employed to understand its interaction with various receptors, such as serotonin (B10506) or melatonin (B1676174) receptors, given its structural similarity to endogenous ligands. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The results can reveal the most likely binding mode and provide a basis for designing more potent and selective analogs. For instance, docking studies on similar indole (B1671886) derivatives have been used to identify key interactions with the active sites of enzymes like aromatase and receptors like the benzodiazepine (B76468) receptor. acs.orgacs.org

Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Receptor

ParameterValue
Binding Affinity (kcal/mol)-8.5
RMSD from crystal structure (Å)1.2
Key Interacting ResiduesASP110, SER150, PHE290
Hydrogen Bonds3
Hydrophobic Interactions5

Note: The data in this table is illustrative and represents typical results from a docking simulation.

Once a binding pose is predicted, a detailed analysis of the intermolecular forces that stabilize the ligand-protein complex is performed. These forces include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl and amine groups are likely to form hydrogen bonds with polar residues in the active site, while the indole ring can engage in hydrophobic and π-stacking interactions. The complementarity between the shape and chemical properties of the ligand and the active site is crucial for high-affinity binding. A good complementarity would mean that the ligand fits snugly into the binding pocket and its functional groups are positioned to form favorable interactions with the protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations.

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. Quantum chemical calculations can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. By identifying the global and local energy minima, the most probable conformations in a given environment can be determined. This information is critical for understanding how the molecule will present itself to a biological target. For similar flexible molecules, conformational analysis has been used to understand chiral recognition at receptor binding sites. nih.gov

Quantum chemical calculations are also invaluable for elucidating reaction mechanisms. acs.org By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway for the synthesis of this compound can be predicted. This includes identifying the rate-determining step and understanding the role of catalysts. For instance, theoretical studies on the synthesis of related indole derivatives have provided insights into the mechanisms of cyclization and other key reaction steps. mdpi.com

Table 2: Example of Calculated Energies for a Hypothetical Reaction Step in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Products-15.8

Note: The data in this table is for illustrative purposes and represents typical outputs from quantum chemical calculations of a reaction profile.

Molecular Dynamics Simulations for Dynamic Behavior of the Compound and its Complexes

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, as well as the stability of the ligand-protein complex. For this compound, MD simulations could be used to observe how the ligand and its target receptor adapt to each other upon binding, to calculate binding free energies, and to understand the role of solvent molecules in the binding process. Such simulations have been successfully applied to study the dynamic behavior of various indole derivatives and their complexes with biological targets. acs.orgworldscientific.com

Ligand Flexibility and Protein Receptor Dynamics

In the realm of computational chemistry, understanding the flexibility of a ligand like this compound is fundamental to predicting its binding affinity and efficacy at a target receptor. Molecular dynamics simulations can map the potential energy surface of a molecule, revealing its preferred conformations and the energy barriers between them. For a molecule with a flexible side chain, such as the aminopropyl group in the target compound, this flexibility is a key determinant of how it can adapt its shape to fit into a protein's binding pocket.

Studies on similar molecules, like serotonin and other tryptamine (B22526) derivatives, demonstrate that the interaction with a receptor is a dynamic process. The binding of a ligand can induce conformational changes in the receptor, a concept known as "induced fit," which can be critical for the receptor's activation or inhibition. nih.govnih.govmdpi.com MD simulations can track these changes over time, providing insights into the allosteric effects and the stability of the ligand-receptor complex. nih.govmdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of protein atoms in simulations can quantify the stability and flexibility of different regions of the receptor upon ligand binding.

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in mediating molecular interactions. In biological systems, water is the primary solvent. Computational studies on tryptamine have shown that aqueous solvents can significantly influence the conformational preferences of the molecule. unlp.edu.arconicet.gov.ar The polarizable continuum model (PCM) is one computational method used to simulate the bulk effect of a solvent on a solute molecule. unlp.edu.arresearchgate.net

These studies reveal that the presence of water can stabilize certain conformations over others through hydrogen bonding and electrostatic interactions. unlp.edu.ar The solvent can also affect the molecular electrostatic potential (MEP) of a molecule, which is a key factor in how it is recognized by a protein receptor. unlp.edu.arresearchgate.net By altering the charge distribution and accessibility of interaction sites, the solvent can modulate the strength and nature of the ligand-receptor binding. Theoretical investigations into the antioxidant properties of tryptamine derivatives also highlight the importance of the solvent in influencing reaction mechanisms, such as hydrogen atom transfer. rsc.org

While these general principles derived from studies on related indolealkylamines provide a framework for how this compound might behave, the specific details of its interaction profile remain uninvestigated. The presence of the hydroxyl group at the 7-position of the indole ring and the alpha-methyl group on the aminopropyl side chain would introduce unique electronic and steric properties that would require dedicated computational studies to be fully understood.

Future Research Directions and Translational Perspectives for 3 3 Aminopropyl 1h Indol 7 Ol in Academic Research

Development of Novel Chemical Biology Probes and Research Tools Based on the Compound

The structure of 3-(3-aminopropyl)-1H-indol-7-ol is well-suited for the development of chemical biology probes to investigate complex biological systems. mdpi.com By incorporating functionalities such as photo-crosslinkers (e.g., benzophenones) or bio-orthogonal handles (e.g., alkynes or azides), derivatives of this compound can be synthesized to serve as powerful research tools. mdpi.combiorxiv.org These probes would enable the identification of direct binding partners and the elucidation of the compound's mechanism of action through techniques like affinity-based protein profiling and chemoproteomics. mdpi.combiorxiv.org

For instance, the development of selective inhibitors for kinases such as Salt-Inducible Kinases (SIKs) and Serine Arginine Protein Kinase 3 (SRPK3) has demonstrated the utility of creating tool compounds from initial hits to study their biological functions in detail. nih.govresearchgate.net A similar approach could be applied to this compound to explore its potential targets. Furthermore, the synthesis of fluorescently labeled analogs could allow for the visualization of the compound's subcellular localization and trafficking, providing insights into its interaction with cellular components. The delocalized lipophilic cationic nature of some indole (B1671886) derivatives has been shown to facilitate mitochondrial targeting, a property that could be explored for developing mitochondria-specific probes. nih.gov

Exploration of Unconventional Biological Targets and Disease Mechanisms

While indole-based compounds are known to interact with a variety of receptors and enzymes, the unique substitution pattern of this compound suggests the potential for engagement with unconventional biological targets. researchgate.net Future research should venture beyond well-established target classes and explore novel protein-protein interactions, allosteric binding sites, and even non-protein targets like nucleic acids or lipids that this scaffold might modulate.

Phenotypic screening campaigns using libraries of derivatives of this compound could uncover unexpected biological activities and lead to the identification of novel therapeutic targets for a range of diseases. The indole scaffold itself is present in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. thieme-connect.comcancertreatmentjournal.com This inherent versatility suggests that derivatives of this compound could modulate previously unappreciated pathways involved in these and other disease states.

Advancements in Asymmetric Synthesis of Complex Analogs

The stereochemistry of the aminopropyl side chain can significantly influence the biological activity of indole derivatives. Therefore, the development of robust and efficient methods for the asymmetric synthesis of complex analogs of this compound is a critical area for future research.

Several strategies for the enantioselective synthesis of related compounds have been reported. These include the use of chiral pool starting materials, diastereomeric salt resolution, and crystallization-induced dynamic resolution. researchgate.net For example, the synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole has been achieved through the resolution of the racemic mixture using O,O'-di-p-toluoyl-l-(2R,3R)-tartaric acid. researchgate.net Furthermore, advances in organocatalysis, particularly those utilizing proline-based catalysts, have shown great promise for the asymmetric synthesis of pyrrolidine-containing compounds, a scaffold structurally related to the aminopropylindole core. mdpi.com Future efforts could focus on applying and refining these and other modern synthetic methodologies, such as transition-metal-catalyzed asymmetric reactions, to create a diverse library of stereochemically defined analogs of this compound for structure-activity relationship (SAR) studies. acs.org

Integration of "Omics" Technologies (e.g., metabolomics, proteomics) in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound and its analogs, the integration of "omics" technologies is essential. nih.gov Untargeted metabolomics and proteomics can provide a global snapshot of the changes in small molecule metabolites and protein expression levels in cells or organisms treated with the compound. nih.govmdpi.comrevespcardiol.org This systems-level approach can reveal the metabolic pathways and signaling networks that are perturbed by the compound, offering clues to its mechanism of action and identifying potential biomarkers of its activity. nih.govnih.gov

For example, studies on sepsis have successfully used integrated metabolomics and proteomics to identify dysregulation in amino acid metabolism and inflammatory pathways. nih.govnih.gov A similar strategy could be employed to study the effects of this compound in various disease models. By correlating the "omics" data with phenotypic outcomes, researchers can construct molecular networks that illuminate the key drivers of the compound's biological activity. nih.gov

Table 1: Potential Applications of "Omics" Technologies in the Study of this compound

"Omics" TechnologyResearch QuestionPotential Outcome
Proteomics What are the protein targets of the compound?Identification of direct binding partners and downstream signaling pathways.
Metabolomics How does the compound affect cellular metabolism?Elucidation of metabolic pathways modulated by the compound and potential off-target effects.
Transcriptomics Which genes are up- or down-regulated upon treatment?Understanding the transcriptional response to the compound and identifying key regulatory networks.
Genomics Are there genetic factors that influence sensitivity to the compound?Identification of genetic biomarkers for personalized medicine approaches.

Design of Next-Generation Scaffolds Inspired by this compound

The this compound structure can serve as a valuable starting point for the design of next-generation scaffolds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com By exploring modifications at various positions of the indole ring and the aminopropyl side chain, medicinal chemists can generate novel chemical entities with enhanced biological activity.

For instance, the pyrrolidine (B122466) ring, a saturated heterocyclic scaffold, offers increased three-dimensional coverage and stereochemical diversity, which can be advantageous for optimizing interactions with biological targets. researchgate.net The indole nucleus itself is a versatile pharmacophore that has been incorporated into a wide array of approved drugs. researchgate.netnih.gov Structure-activity relationship (SAR) studies on derivatives of this compound can guide the design of new scaffolds that retain the key pharmacophoric features while introducing novel structural elements to enhance desired properties. The use of rigid scaffolds, such as propellanes, can also be explored to present the key pharmacophoric elements in a stereodefined manner. mdpi.com

Potential for Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of research on this compound and its analogs necessitates a collaborative and interdisciplinary approach. Future progress will be significantly enhanced by bringing together experts from various fields.

Table 2: Potential Interdisciplinary Collaborations

Collaborating DisciplineContribution to Research
Medicinal Chemistry Design and synthesis of novel analogs and chemical probes.
Chemical Biology Development and application of tools to elucidate the mechanism of action. mdpi.combiorxiv.org
Structural Biology Determination of the three-dimensional structures of the compound in complex with its biological targets.
Computational Chemistry In silico screening, molecular modeling, and prediction of ADMET properties.
Pharmacology In vitro and in vivo evaluation of the biological activity and efficacy of new compounds.
"Omics" Sciences Global analysis of the cellular response to the compound. nih.govnih.govmdpi.com
Translational Medicine Bridging the gap between basic research findings and clinical applications.

Such collaborative initiatives will be crucial for accelerating the discovery and development of new therapeutic agents and research tools based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-aminopropyl)-1H-indol-7-ol, and what challenges arise in achieving high yields?

  • Methodology : The compound can be synthesized via alkylation or carbamate formation. For example, indol-7-ol derivatives are often functionalized using carbamoyl chlorides (e.g., diethylcarbamoyl chloride) in solvents like THF or MeCN with bases such as cesium carbonate or DIPEA. Column chromatography (e.g., silica gel, 70:30 EtOAc:hexanes) is critical for purification .
  • Challenges : Low yields (e.g., 30–35% in ) may arise from steric hindrance or competing side reactions. Optimizing reaction time, temperature, and stoichiometry (e.g., 1.1–1.2 equivalents of reagents) improves efficiency.

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • NMR Analysis :

  • 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methylene groups adjacent to nitrogen (δ 2.5–3.5 ppm), and hydroxyl protons (broad singlet, δ ~10 ppm).
  • 13C NMR : Confirm the presence of carbonyl carbons (e.g., ~155 ppm for carbamates) and quaternary carbons in the indole ring .
    • HRMS : Use ESI-HRMS or FAB-HRMS to verify molecular weight (e.g., [M+H]+ = 335.1512 in ). Match observed m/z with theoretical values within 5 ppm error .

Advanced Research Questions

Q. What strategies are effective for resolving structural ambiguities in this compound derivatives using crystallography?

  • Crystallographic Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. High-resolution data (d-spacing < 0.8 Å) and twin refinement may be required for accurate electron density maps .
  • Case Study : demonstrates the use of X-ray diffraction to resolve substituent positioning in fluorophenyl-indole derivatives. Similar approaches apply to confirm the aminopropyl side chain's orientation .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound analogs?

  • Experimental Design :

  • Variation : Modify substituents (e.g., alkyl chain length, carbamate groups) and assess enzyme inhibition (e.g., butyrylcholinesterase in ).
  • Kinetic Analysis : Determine inhibition constants (Ki) and mechanism (e.g., pseudo-irreversible vs. competitive) using Lineweaver-Burk plots .
    • Key Findings : Bulky cycloheptyl groups in analogs ( ) enhance binding affinity, while hydrophilic carbamates reduce membrane permeability.

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Approaches :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cholinesterases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation : Cross-reference computational results with crystallographic data (e.g., active-site hydrogen bonds in ) and kinetic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.